Ethyl 2,6-diphenylisonicotinate
Description
Properties
Molecular Formula |
C20H17NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 2,6-diphenylpyridine-4-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-2-23-20(22)17-13-18(15-9-5-3-6-10-15)21-19(14-17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
KKLDWEZQDULUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2,6 Diphenylisonicotinate and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target pyridine (B92270) ring in a limited number of steps from acyclic precursors. These approaches are often convergent and allow for the introduction of substituents at specific positions.
Ammonium (B1175870) Iodide-Triggered Annulation Reactions (Duan et al. Protocol)
A notable metal-free approach for the synthesis of polysubstituted pyridines involves an ammonium iodide (NH₄I)-triggered formal [4+2] annulation. nih.govorganic-chemistry.org This protocol offers an environmentally friendly and cost-effective alternative to metal-catalyzed reactions. organic-chemistry.org
Reaction of Ketoxime-Enoates and N-Acetyl Enamides
Developed by Duan and colleagues, this method utilizes the reaction between α,β-unsaturated ketoxime acetates and N-acetyl enamides to construct the pyridine ring. nih.govorganic-chemistry.org The N-acetyl enamides serve as C2 synthons in this process. nih.govorganic-chemistry.org The reaction is believed to proceed through an NH₄I-mediated reduction of the N-O bond in the ketoxime-enoate to form a ketimine. This intermediate then condenses with the enamide to generate an aza-hexa-1,3,5-triene intermediate, which subsequently undergoes thermal electrocyclization and oxidative aromatization to yield the final pyridine product. organic-chemistry.org
Optimization studies have shown that the best yields are achieved using ammonium iodide and sodium bisulfite (NaHSO₃) in 1,4-dioxane (B91453) at 120°C under a nitrogen atmosphere. organic-chemistry.org This method demonstrates good tolerance for a wide range of functional groups on both the ketoxime-enoates and the enamides, although electron-withdrawing groups and steric hindrance can decrease reactivity. organic-chemistry.org This approach represents an efficient and straightforward pathway to polysubstituted pyridines in moderate to good yields. nih.govorganic-chemistry.org
| Reagents | Conditions | Product | Yield |
| α,β-Unsaturated Ketoxime Acetate, N-Acetyl Enamide | NH₄I, NaHSO₃, 1,4-dioxane, 120°C, N₂ | Polysubstituted Pyridine | Moderate to Good |
Heteroaromatization Strategies
Heteroaromatization involves the formation of the aromatic pyridine ring from a pre-existing non-aromatic or cyclic precursor.
Conversion of Ethyl 2-Cyano-4-oxo-2-(2-oxo-2-arylethyl)-4-aryl-butanoates with Ammonium Acetate
One such strategy involves the treatment of ethyl 2-cyano-4-oxo-2-(2-oxo-2-arylethyl)-4-aryl-butanoates with ammonium acetate. This reaction leads to the formation of the corresponding polysubstituted pyridone derivatives. While not directly yielding ethyl 2,6-diphenylisonicotinate, this method is crucial for creating closely related precursors. For instance, the synthesis of 1H-free 2-pyridones can be achieved from ethyl cyanoacetate, aromatic aldehydes, various acetophenone (B1666503) derivatives, and ammonium acetate. sciforum.net
Precursor Formation via Reaction of Phenacyl Bromide with Ethyl Cyanoacetate
The key precursor, ethyl 2-cyano-4-oxo-4-phenylbutanoate, can be synthesized through the reaction of phenacyl bromide with ethyl cyanoacetate. nih.gov This butanoate derivative is a versatile intermediate for the synthesis of various heterocyclic compounds. Further reaction of this intermediate can lead to the formation of more complex structures necessary for the final heteroaromatization step.
Fischer-Speier Esterification of 2,6-Diphenylisonicotinic Acid
A classic and widely used method for synthesizing esters is the Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.com This reaction involves the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org
To synthesize this compound via this method, 2,6-diphenylisonicotinic acid is refluxed with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol) is often used, or the water produced during the reaction is removed, for instance, by using a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
| Reactants | Catalyst | Conditions | Product |
| 2,6-Diphenylisonicotinic Acid, Ethanol | Strong Acid (e.g., H₂SO₄) | Reflux | This compound |
This method is particularly useful when the corresponding carboxylic acid is readily available.
Synthetic Transformations and Derivatization
The chemical reactivity of this compound allows for its transformation into other valuable chemical entities. Key derivatizations include hydrolysis to its corresponding carboxylic acid and conversion into β-oxoalkanonitriles, which are important intermediates for synthesizing more complex heterocyclic systems.
Hydrolysis to 2,6-Diphenylisonicotinic Acid
The ester functional group in this compound can be readily hydrolyzed to yield 2,6-Diphenylisonicotinic Acid. This transformation is typically achieved under basic conditions. Research has shown that treating a solution of the ethyl ester in ethanol with an aqueous solution of a base, such as potassium hydroxide, followed by refluxing the mixture for several hours, effectively drives the hydrolysis. After the reaction is complete, the mixture is typically poured into an ice/acid mixture to precipitate the carboxylic acid product, which can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
This hydrolysis is a fundamental step, providing access to the carboxylic acid which can serve as a precursor for further functionalization, such as amide bond formation or other reactions characteristic of the carboxyl group.
Synthesis of β-Oxoalkanonitriles from Ethyl 2,6-Diarylisonicotinates
A significant transformation of Ethyl 2,6-diarylisonicotinates, including the diphenyl variant, is their conversion into β-oxoalkanonitriles. These products are valuable synthetic intermediates, particularly for the construction of various heterocyclic compounds like pyrazoles and isoxazoles.
The synthesis is achieved through a Claisen condensation reaction. The process involves reacting the ethyl isonicotinate (B8489971) derivative with a nitrile, such as dry acetonitrile, in the presence of a strong base like sodium hydride. The reaction is typically conducted in a dry aprotic solvent, for instance, benzene, and heated under reflux for several hours. The resulting β-oxoalkanonitrile is then isolated after an aqueous workup and extraction, followed by purification, often using column chromatography. This method provides a direct route to 3-(2,6-diaryl-4-pyridyl)-3-oxopropanenitriles, which are versatile building blocks in medicinal and materials chemistry. wikipedia.orgresearchgate.net
Emerging Methodologies in Pyridine Synthesis Relevant to 2,6-Diphenylisonicotinate Frameworks
Modern synthetic chemistry continuously seeks more efficient, rapid, and environmentally benign methods for constructing molecular frameworks. For pyridine synthesis, microwave-assisted and ultrasound-induced reactions have emerged as powerful techniques that offer significant advantages over traditional heating methods.
Microwave-Assisted Reactions
Microwave irradiation has become a staple in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. wikipedia.org This technology has been successfully applied to the synthesis of various substituted pyridines and related azaheterocycles. beilstein-journals.org For instance, the multi-step synthesis of pyridine-2,6-dicarboxylic acid and its subsequent conversion to the dimethyl ester have been efficiently carried out using microwave heating, achieving high yields in significantly shortened reaction times. wikipedia.org The reaction of 2,6-dimethylpyridine (B142122) with potassium permanganate (B83412) in water under microwave irradiation at 375 W for 30 minutes yields pyridine-2,6-dicarboxylic acid in 86% yield. wikipedia.org Subsequent esterification with methanol (B129727) under microwave conditions affords the corresponding diester in 95% yield within 30 minutes. wikipedia.org
These examples demonstrate the potential of microwave-assisted synthesis for the rapid and efficient construction of the core structure of this compound and its precursors. The key advantages include uniform heating, which can lead to cleaner reactions with fewer byproducts, and the ability to perform reactions in greener media, sometimes without any solvent.
| Reaction | Reactants | Conditions | Yield | Reference |
| Oxidation | 2,6-Dimethylpyridine, KMnO₄, H₂O | Microwave (375 W), 30 min | 86% | wikipedia.org |
| Esterification | Pyridine-2,6-dicarboxylic acid, Methanol, H₂SO₄ | Microwave (375 W), 30 min | 95% | wikipedia.org |
| Hydrazinolysis | Dimethyl 2,6-pyridinedicarboxylate, Hydrazine hydrate | Microwave (225 W), 5 min | - | wikipedia.org |
Ultrasound-Induced Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient alternative to conventional methods. Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. This can lead to significant rate enhancements, improved yields, and milder reaction conditions.
The synthesis of highly substituted pyridines has been effectively promoted by ultrasound. For example, a one-pot, four-component condensation reaction to produce 2-amino-3-cyanopyridine (B104079) derivatives has been successfully carried out at room temperature under ultrasound irradiation. organic-chemistry.org Similarly, catalyst-free synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved in water at 50°C using an ultrasonic bath, resulting in high yields within 45 minutes. organic-chemistry.org These methods highlight the power of ultrasound to facilitate complex cyclizations under environmentally friendly conditions. The benefits of using ultrasound, such as energy efficiency and the ability to use aqueous media, make it a highly relevant and promising methodology for the synthesis of 2,6-diphenylisonicotinate frameworks.
| Reaction Type | Reactants | Conditions | Yield | Reference |
| Four-component condensation | Aromatic aldehydes, Cyclic ketones, Ammonium acetate, Malononitrile | SBA-15@ADMPT/HPA nanocatalyst, Ethanol, Ultrasound (50 W), 1 min | 54% (initial) | organic-chemistry.org |
| Three-component reaction | Malononitrile, Acetophenone, Benzaldehyde, Ammonium acetate | Water, Ultrasound (40 kHz, 250 W), 50°C, 45 min | 83% | organic-chemistry.org |
Coordination Chemistry and Ligand Design Principles
Ethyl 2,6-Diphenylisonicotinate as a Cyclometalating Ligand (C^N^C-H2)
This compound functions as a terdentate, dianionic C^N^C pincer ligand. This classification arises from its ability to coordinate to a metal center through two carbon atoms and one nitrogen atom. The "C^N^C-H2" notation signifies that the ligand precursor contains two C-H bonds that are activated and subsequently deprotonated during the cyclometalation process, leading to the formation of two metal-carbon bonds and one metal-nitrogen bond. This mode of coordination imparts significant rigidity to the resulting metal complex, a desirable feature for many applications in materials science and catalysis. The reaction of this compound with potassium tetrachloroplatinate(II) (K2PtCl4) in acetic acid serves as a prime example of its role as a cyclometalating ligand, leading to the formation of platinum(II) complexes. acs.orgbath.ac.ukfigshare.com
Platinum(II) Cyclometalated Complexes Derived from this compound
The C^N^C pincer nature of this compound makes it an excellent candidate for forming stable square-planar platinum(II) complexes. These complexes have been extensively studied for their intriguing photophysical and electrochemical properties.
Mono-cyclometalated Platinum(II) Species
The initial reaction between this compound and K2PtCl4 in acetic acid yields a mono-cyclometalated platinum(II) species. acs.orgbath.ac.ukfigshare.com In this complex, with the formula [{(EtO2C–C^N^C–H)Pt(μ-Cl)}2], the ligand is coordinated to the platinum center through one carbon-metal bond and the central nitrogen atom. The structure is a dimer, with two platinum centers bridged by two chloride ions. This mono-cyclometalated complex serves as a crucial intermediate in the synthesis of bis-cyclometalated derivatives. acs.orgbath.ac.ukfigshare.com
Bis-cyclometalated Platinum(II) Derivatives
Heating the mono-cyclometalated chloro-bridged dimer in a coordinating solvent like dimethyl sulfoxide (B87167) (DMSO) results in the formation of a bis-cyclometalated platinum(II) derivative, [Pt(EtO2C–C^N^C)(DMSO)]. acs.orgbath.ac.ukfigshare.com In this transformation, the second phenyl ring of the ligand undergoes cyclometalation, leading to the formation of a second platinum-carbon bond. The resulting complex features the C^N^C ligand fully coordinated to the platinum(II) center in a pincer fashion, with the fourth coordination site occupied by a DMSO molecule. This DMSO adduct is a versatile precursor for the synthesis of a wide array of other bis-cyclometalated platinum(II) complexes. acs.orgbath.ac.ukfigshare.com While some doubly cyclometalating 2,6-diphenylpyridine (B1197909) ligands have resulted in complexes that are almost non-emissive in solution at room temperature due to significant structural distortion, the derivatives of this compound have shown more promising luminescent properties. beilstein-journals.org
Influence of Ancillary Ligands on Platinum(II) Complex Properties
The properties of the bis-cyclometalated platinum(II) complexes can be systematically tuned by replacing the ancillary DMSO ligand with other monodentate ligands (L). acs.orgbath.ac.ukfigshare.com A series of neutral mononuclear bis-cyclometalated complexes of the type [Pt(EtO2C–C^N^C)(L)] have been synthesized, where L can be tetrahydrothiophene (B86538) (tht), triphenylphosphine (B44618) (PPh3), tert-butyl isocyanide (CN-tBu), pyridine (B92270) (py), and various substituted pyridines. acs.orgbath.ac.ukfigshare.com
The nature of the ancillary ligand has a profound impact on the photophysical properties of the platinum(II) complexes. nih.govresearchgate.net For instance, the emission quantum yields and lifetimes of these complexes can be significantly altered by the ancillary ligand. researchgate.net This tunability is crucial for designing materials with specific luminescent characteristics for applications such as organic light-emitting diodes (OLEDs). nih.govnih.gov The electronic properties of the ancillary ligand, whether it is a strong σ-donor or a π-acceptor, influence the energy levels of the frontier molecular orbitals of the complex, thereby affecting its absorption and emission spectra. rsc.orgnih.gov
| Complex | Ancillary Ligand (L) |
| 3 | tht |
| 4 | PPh3 |
| 5 | CN-tBu |
| 6 | py |
| 7 | py-tBu |
| 8 | py-NH2 |
| 9 | py-CN |
| 10 | py-CONH2 |
| A table showing a series of neutral mononuclear bis-cyclometalated platinum(II) complexes with different ancillary ligands. acs.orgbath.ac.ukfigshare.com |
Gold(III) Complexes Utilizing this compound as a Bis-cyclometalating Ligand
Beyond platinum(II), this compound has also been employed as a bis-cyclometalating C^N^C pincer ligand for the synthesis of gold(III) complexes. These complexes are isoelectronic with the platinum(II) analogues and exhibit a square-planar geometry around the gold(III) center.
Synthesis and Characterization of Alkynylgold(III) Complexes
Alkynylgold(III) complexes featuring the bis-cyclometalated this compound ligand have been synthesized and characterized. These complexes are of interest due to their potential applications in materials science and catalysis. The synthesis typically involves the reaction of a gold(III) precursor with the this compound ligand, followed by the introduction of an alkynyl group to the fourth coordination site. The resulting complexes are generally stable and exhibit interesting photophysical properties, which are influenced by both the C^N^C pincer ligand and the nature of the alkynyl coligand.
Lanthanide(III) Complexes of 2,6-Diphenylisonicotinate (Derived from the Acid)
The coordination chemistry of lanthanide(III) ions with N-heterocyclic carboxylate ligands is a field of significant interest due to the potential applications of the resulting complexes in areas such as luminescence and materials science. The ligand 2,6-diphenylisonicotinate, derived from the deprotonation of 2,6-diphenylisonicotinic acid, presents a compelling case for study. Its structure offers specific donor atoms that can engage in coordination with the hard Lewis acidic lanthanide(III) ions. Research into these complexes involves their synthesis, typically by reacting a lanthanide(III) salt with the ligand in a suitable solvent, followed by thorough characterization to understand their structural and electronic properties. researchgate.net
Mononuclear lanthanide(III) complexes with 2,6-diphenylisonicotinate have been synthesized and characterized using various analytical techniques. researchgate.net These studies provide fundamental insights into how the ligand's structural features dictate its interaction with the large and electropositive lanthanide ions, which are known for their high and variable coordination numbers and diverse coordination geometries. liverpool.ac.ukbohrium.com
Spectroscopic analysis, particularly Fourier-transform infrared (FTIR) spectroscopy, has been instrumental in elucidating the binding mode of the 2,6-diphenylisonicotinate ligand to lanthanide(III) centers. Studies have shown that the ligand acts in a bidentate fashion. researchgate.net The coordination occurs through one of the oxygen atoms of the deprotonated carboxylate group (COO⁻) and the adjacent carbonyl oxygen atom (C=O) of the isonicotinate (B8489971) framework. researchgate.net This chelation forms a stable ring structure with the metal ion, which is a common feature in the coordination chemistry of carboxylate-containing ligands.
The FTIR absorption spectra of the synthesized lanthanide(III) complexes with 2,6-diphenylisonicotinate confirm this coordination mode. researchgate.net By comparing the spectra of the free ligand with those of the metal complexes, characteristic shifts in the vibrational frequencies of the carboxylate and carbonyl groups are observed, which is indicative of their involvement in bonding to the lanthanide(III) ion. researchgate.net
Lanthanide(III) ions are characterized by their large ionic radii, which leads to high coordination numbers, typically greater than six. liverpool.ac.uk The bonding in their complexes is predominantly electrostatic and non-directional, meaning that steric factors associated with the ligands play a crucial role in determining the final coordination geometry. liverpool.ac.uk Common geometries for these high-coordination-number complexes include the square antiprism (for coordination number 8) and the tricapped trigonal prism (for coordination number 9). academie-sciences.fr
In the case of the mononuclear complexes formed between lanthanide(III) ions and 2,6-diphenylisonicotinate, elemental analysis and spectroscopic results have suggested the formation of nine-coordinate metal centers. researchgate.net The proposed general formula for these complexes is [Ln(C₁₈H₁₂NO₂)₃·3H₂O]. researchgate.net In this arrangement, the lanthanide(III) ion's coordination sphere is saturated by three bidentate 2,6-diphenylisonicotinate ligands and three water molecules. While a definitive crystal structure is needed for absolute confirmation, a nine-coordinate geometry, such as a tricapped trigonal prism, is a plausible arrangement for these types of complexes. researchgate.netacademie-sciences.fr The variability in coordination numbers across the lanthanide series is a known phenomenon, often influenced by the "lanthanide contraction," where the ionic radius decreases across the series. bohrium.com However, for some series of complexes, the coordination number remains constant. bohrium.com
Interactive Data Table: Common Coordination Geometries in Lanthanide Complexes
The table below summarizes common coordination numbers and their corresponding idealized geometries observed in lanthanide chemistry. The geometry for a specific complex can be distorted from these ideal shapes.
| Coordination Number | Idealized Geometry | Example Ion/Complex Type |
| 6 | Octahedral | [LnCl₆]³⁻ |
| 7 | Capped Trigonal Prism | [Ho(thd)₃(H₂O)] |
| 8 | Square Antiprism | [La(C₅H₅NO)₈]³⁺ |
| 8 | Dodecahedron | [Yb(C₁₀H₁₄O₂)₂]⁻ |
| 9 | Tricapped Trigonal Prism | [Ln(H₂O)₉]³⁺ |
| 10 | Irregular/Bicapped Square Antiprism | [La(bipy)₂(NO₃)₃] |
| 12 | Icosahedral | [Ln(NO₃)₆]³⁻ |
Advanced Spectroscopic and Structural Characterization of Ethyl 2,6 Diphenylisonicotinate and Its Metal Complexes
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy serves as a fundamental tool for probing the vibrational modes of ethyl 2,6-diphenylisonicotinate and its metal complexes. The analysis of the IR spectra provides crucial information regarding the coordination of the ligand to the metal ion.
In the free ligand, characteristic absorption bands corresponding to the C=O (ester) and C=N (pyridine ring) stretching vibrations are observed. Upon complexation with metal ions, notable shifts in these vibrational frequencies occur, indicating the involvement of these functional groups in coordination. For instance, in lanthanide(III) complexes, the 2,6-diphenylisonicotinate ligand has been shown to act as a bidentate ligand, coordinating to the metal ion through the carboxylate oxygen and the adjacent carbonyl oxygen (–C=O). researchgate.net This coordination is evidenced by changes in the positions and intensities of the corresponding IR bands.
The table below summarizes typical IR absorption bands for functional groups relevant to this compound and its potential coordination modes.
| Functional Group | Typical IR Absorption Range (cm⁻¹) | Notes |
| C=O (Ester) | 1720-1700 | The position of this band is sensitive to the electronic environment and can shift upon coordination to a metal ion. |
| C=N (Pyridine Ring) | 1600-1550 | Shifts in this band suggest coordination of the pyridine (B92270) nitrogen to the metal center. |
| C-O (Ester) | 1300-1100 | |
| Aromatic C-H | 3100-3000 | |
| Aliphatic C-H | 3000-2850 | |
| M-N | 600-400 | The appearance of new bands in this region is direct evidence of metal-nitrogen bond formation. |
| M-O | 500-400 | The appearance of new bands in this region indicates metal-oxygen bond formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within this compound.
In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the aromatic protons of the phenyl and pyridine rings, as well as for the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The chemical shifts of the pyridine ring protons are particularly sensitive to the coordination of the nitrogen atom to a metal ion.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons of the pyridine ring are diagnostic of the electronic structure and can be significantly affected by complexation.
Below is a table illustrating the expected ¹H and ¹³C NMR chemical shift ranges for the different nuclei in this compound.
| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic (Phenyl & Pyridine) | 7.0-9.0 | Multiplet |
| ¹H | Ethyl (-OCH₂CH₃) | 4.0-4.5 | Quartet |
| ¹H | Ethyl (-OCH₂CH₃) | 1.0-1.5 | Triplet |
| ¹³C | C=O (Ester) | 160-170 | |
| ¹³C | Aromatic (Phenyl & Pyridine) | 120-150 | |
| ¹³C | Ethyl (-OCH₂) | 60-70 | |
| ¹³C | Ethyl (-CH₃) | 10-20 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound and its metal complexes. The UV-Vis spectrum of the free ligand is characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic rings and the carbonyl group.
Upon formation of metal complexes, changes in the UV-Vis absorption spectra are often observed. These changes can include shifts in the absorption maxima (either to longer wavelengths, known as a red or bathochromic shift, or to shorter wavelengths, a blue or hypsochromic shift) and changes in the molar absorptivity. researchgate.net The UV absorption spectra of lanthanide(III) complexes with 2,6-diphenylisonicotinate are reported to be similar in profile to the free ligand, with a slight blue shift of the absorption maxima. researchgate.net
The electronic spectra of metal complexes can also exhibit new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, which provide valuable information about the electronic structure of the complex.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its metal complexes. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides structural information about the molecule. For esters, common fragmentation pathways include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org In the case of this compound, fragmentation would likely involve cleavage of the ethyl group and potentially the phenyl substituents. For metal complexes, the mass spectrum can reveal the stoichiometry of the ligand to the metal ion.
Fluorescence Spectroscopy
Fluorescence spectroscopy is utilized to study the photoluminescent properties of this compound and its metal complexes. The free ligand may exhibit fluorescence upon excitation at an appropriate wavelength.
The coordination of metal ions can significantly influence the fluorescence properties. For instance, the excitation and emission spectra of lanthanide(III) complexes of 2,6-diphenylisonicotinate are reported to be very similar to that of the free ligand, with only minor differences in the excitation and emission wavelengths. researchgate.net In some cases, the metal ion can either quench the ligand's fluorescence or lead to sensitized emission from the metal center, particularly with lanthanide ions.
Single-Crystal X-ray Diffraction Analysis
Determination of Molecular Structures in the Solid State
By analyzing the diffraction pattern of a single crystal of this compound or its metal complexes, the exact arrangement of atoms in the crystal lattice can be determined. uhu-ciqso.esmdpi.com This allows for the unambiguous confirmation of the molecular structure and provides insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the crystal packing. mdpi.comresearchgate.net For metal complexes, single-crystal X-ray diffraction can definitively establish the coordination geometry around the metal center and the mode of ligand binding. researchgate.net For example, a study on a related diphenylamine (B1679370) derivative revealed intramolecular hydrogen bonding and weak C–H···π interactions in the crystal structure. researchgate.net
Analysis of Crystal Packing Arrangements
A definitive analysis of the crystal packing for this compound cannot be provided at this time. The determination of how molecules arrange themselves in a crystal lattice—whether into common motifs like layers, chains, or herringbone patterns—is entirely dependent on experimental X-ray diffraction data. This data would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the precise spatial coordinates of the atoms within the unit cell, which are the fundamental components of a packing analysis.
Identification and Quantification of Intermolecular Interactions
Similarly, a detailed report on the specific intermolecular interactions governing the supramolecular assembly of this compound is not possible. While one could hypothesize the presence of common non-covalent interactions such as C–H···O hydrogen bonds, π–π stacking between the phenyl and pyridine rings, and C–H···π interactions, confirmation and quantification are absent without experimental evidence.
Theoretical and Computational Investigations of Ethyl 2,6 Diphenylisonicotinate and Its Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a powerful tool for analyzing the electronic structure of molecules, providing insights into their stability, reactivity, and various other properties. This method focuses on the electron density as the fundamental variable, offering a computationally efficient alternative to traditional wavefunction-based methods. A typical DFT analysis would involve the optimization of the molecular geometry of Ethyl 2,6-diphenylisonicotinate to find its most stable conformation. From this optimized structure, various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. Furthermore, the distribution of these frontier orbitals would reveal the electron-donating and electron-accepting regions within the molecule. However, specific data from such calculations for this compound are not available in the current body of scientific literature.
Time-Dependent Density Functional Theory (TDDFT) for Photophysical Property Prediction
The photophysical properties of a molecule, such as its absorption and emission of light, are critical for applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics. Time-Dependent Density Functional Theory (TDDFT) is the state-of-the-art method for predicting these properties. By simulating the response of the molecule's electrons to a time-dependent electric field, TDDFT can accurately predict the electronic absorption spectra, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This information is vital for understanding how the molecule interacts with light and for designing molecules with specific optical properties. Unfortunately, no TDDFT studies have been reported for this compound, leaving its photophysical characteristics theoretically uncharacterized.
Quantum Computational Studies for Optoelectronic Parameters
Quantum computational studies provide a deeper understanding of a material's potential for use in optoelectronic devices by calculating key parameters that govern its interaction with electric and magnetic fields and light.
Dielectric Function and Refractive Index Derivations
The dielectric function and refractive index are fundamental optical properties that describe how a material responds to an electric field and how it propagates light. These parameters are crucial for designing optical components and understanding the behavior of materials in optical devices. Quantum computational methods can be used to derive these properties from the electronic structure of a molecule. However, the dielectric function and refractive index of this compound have not been computationally determined.
Extinction Coefficient and Absorption Spectrum Predictions
The extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is a key parameter for quantitative spectroscopic analysis and for predicting the performance of light-absorbing materials. In conjunction with the predicted absorption spectrum from TDDFT, the calculated extinction coefficient provides a comprehensive picture of a molecule's light-absorbing capabilities. As with the other parameters, there is no published data on the predicted extinction coefficient and a detailed theoretical absorption spectrum for this compound.
Photophysical Properties and Energy Transfer Mechanisms in Metal Complexes
Luminescent Characteristics
The luminescent characteristics of metal complexes containing isonicotinate-type ligands are of significant interest for applications in sensing, imaging, and lighting technologies.
Excitation and Emission Spectra of Metal Complexes
The excitation and emission spectra of metal complexes are defining characteristics of their luminescent behavior. For a hypothetical complex involving Ethyl 2,6-diphenylisonicotinate, the absorption of light would likely occur through π-π* transitions centered on the aromatic rings of the ligand. Upon coordination to a metal ion, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear, typically at lower energies (longer wavelengths) than the intraligand transitions.
The emission spectrum is anticipated to be influenced by the nature of the metal center. For instance, lanthanide complexes are known for their sharp, line-like emission bands arising from f-f electronic transitions, which are characteristic of the specific lanthanide ion used. The this compound ligand would act as an "antenna," absorbing incident light and transferring the energy to the metal center, which then emits at its characteristic wavelengths. In contrast, complexes with d-block transition metals might exhibit broad emission bands originating from MLCT states.
Table 1: Anticipated Excitation and Emission Characteristics of a Europium(III) Complex with this compound
| Property | Anticipated Wavelength Range | Origin of Transition |
| Excitation (Absorption) | 250-350 nm | Intraligand (π-π*) |
| 350-450 nm | Metal-to-Ligand Charge Transfer (MLCT) | |
| Emission | 590-600 nm | ⁵D₀ → ⁷F₁ (Eu³⁺) |
| 610-625 nm | ⁵D₀ → ⁷F₂ (Eu³⁺, hypersensitive) | |
| 680-710 nm | ⁵D₀ → ⁷F₄ (Eu³⁺) |
Luminescence Lifetime Measurements
Luminescence lifetime is a critical parameter that measures the average time a molecule spends in an excited state before returning to the ground state via photon emission. For complexes containing ligands like this compound, the luminescence lifetime can provide insights into the efficiency of the emission process and the presence of non-radiative decay pathways.
Lanthanide complexes, for example, are known for their long luminescence lifetimes, often in the microsecond (µs) to millisecond (ms) range. nih.gov This is a direct consequence of the Laporte-forbidden nature of f-f transitions. The specific lifetime would be influenced by the coordination environment provided by the this compound ligand and any solvent molecules. Efficient shielding of the lanthanide ion from solvent molecules containing high-frequency oscillators (like O-H or C-H bonds) by the bulky diphenylisonicotinate ligand is expected to lead to longer lifetimes by minimizing non-radiative decay.
Table 2: Expected Luminescence Lifetimes for Metal Complexes
| Metal Ion | Typical Lifetime Range | Factors Influencing Lifetime |
| Europium(III) | 100 - 2000 µs | Coordination environment, solvent, temperature |
| Terbium(III) | 500 - 3000 µs | Coordination environment, solvent, temperature |
| Ruthenium(II) | 0.1 - 10 µs | Ligand field strength, temperature, solvent |
Tunable Emissive Colors
The ability to tune the emission color of luminescent materials is highly desirable for various applications. With a ligand like this compound, color tuning can be achieved through several strategies. One approach is to vary the central metal ion. For instance, using different lanthanide ions in complexes with the same ligand will result in distinct emission colors, such as red for europium(III) and green for terbium(III).
Another strategy involves modifying the ligand itself. While the core structure is this compound, the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings could modify the energy levels of the ligand's orbitals. This, in turn, would affect the energy of the MLCT states and could shift the emission wavelength of transition metal complexes. nih.gov For example, introducing electron-donating groups might lower the energy of the MLCT state, leading to a red-shift in the emission.
Room-Temperature Phosphorescence (RTP)
Room-temperature phosphorescence is a phenomenon where a material emits light from a triplet excited state at ambient temperatures. This is often a challenging property to achieve in purely organic molecules due to efficient non-radiative decay of the triplet state. However, the incorporation of heavy atoms, such as transition metals or even halogens, can significantly enhance the rate of intersystem crossing (the transition from a singlet to a triplet excited state) and promote phosphorescence.
Complexes of this compound with heavy metal ions like iridium(III), platinum(II), or even gold(I) would be strong candidates for exhibiting RTP. The heavy atom effect of the metal would facilitate the population of the triplet excited state of the ligand, from which phosphorescence could occur. The rigidifying effect of coordination to the metal center can also suppress vibrational quenching pathways, further enhancing the likelihood of observing RTP.
Energy Transfer Pathways
The luminescence of many metal complexes, particularly those of lanthanides, relies on an efficient energy transfer from the ligands to the metal center.
Ligand-to-Metal Energy Transfer Processes
In a typical ligand-to-metal energy transfer process, often referred to as the "antenna effect," the organic ligand (in this case, this compound) absorbs the excitation energy and is promoted to an excited singlet state. Through intersystem crossing, this singlet state can populate a lower-lying triplet state. If the energy of this ligand-centered triplet state is appropriately matched with the energy of an excited state of the metal ion, an efficient energy transfer can occur. The metal ion is then raised to its excited state and can subsequently relax to the ground state by emitting a photon.
For this process to be efficient, the triplet state energy of the ligand must be slightly higher than the accepting energy level of the metal ion. If the triplet state is too low in energy, the energy transfer will be inefficient. Conversely, if it is too high, the energy gap may be too large for efficient transfer, or back energy transfer from the metal to the ligand could occur. The bulky and aromatic nature of the this compound ligand is expected to provide a suitable triplet energy level for sensitizing the emission of various lanthanide ions.
Metal-to-Ligand Charge Transfer (MLCT) Transitions
Metal-to-Ligand Charge Transfer (MLCT) is a pivotal electronic transition in the photophysics of coordination compounds. This process involves the excitation of an electron from a metal-centered d-orbital to a ligand-based π-orbital. In complexes featuring this compound, the electron-rich metal center can, upon photoexcitation, transfer an electron to the low-lying π orbitals of the diphenylisonicotinate ligand. The energy and intensity of these MLCT absorption bands are intrinsically linked to the nature of the metal ion, its oxidation state, and the specific coordination environment. The presence of the electron-withdrawing phenyl groups at the 2 and 6 positions of the pyridine (B92270) ring can lower the energy of the ligand's π* orbitals, potentially red-shifting the MLCT absorption bands into the visible region of the electromagnetic spectrum. This characteristic is crucial for applications such as photosensitizers in solar cells and photoredox catalysis.
Ligand-Centered (IL) Transitions
Independent of the metal center, the this compound ligand itself can undergo electronic excitations. These are termed Ligand-Centered (IL) or Intraligand (IL) transitions and typically involve π-π* transitions within the aromatic system of the diphenylpyridine core. These transitions usually occur at higher energies (in the ultraviolet region) compared to MLCT transitions. The absorption and emission properties arising from these IL transitions are influenced by the solvent polarity and the substitution pattern on the aromatic rings. In some instances, the energy absorbed by the ligand via an IL transition can be subsequently transferred to the metal center, a process known as the "antenna effect," which is particularly relevant for lanthanide complexes.
A study on lanthanide (III) complexes with 2,6-diphenylisonicotinate as a ligand revealed that the complexes were synthesized in aqueous solution at room temperature. researchgate.net Characterization through various spectroscopic methods, including FT-IR, UV, and fluorescence spectroscopy, indicated that the 2,6-diphenylisonicotinate ligand acts as a bidentate coordinator, binding to the lanthanide (III) ion through the carboxylate oxygen and the adjacent carbonyl oxygen. researchgate.net The UV absorption spectra of these complexes were found to be similar to that of the free ligand, with a slight blue shift in the absorption maxima. researchgate.net Furthermore, the excitation and emission spectra of the complexes closely resembled those of the ligand, showing only minor differences in the respective wavelengths. researchgate.net
Correlation between Molecular Structure and Photophysical Output
The photophysical properties of metal complexes containing this compound are profoundly influenced by their molecular structure. The strategic placement of the two phenyl groups at the 2 and 6 positions of the pyridine ring introduces significant steric hindrance. This steric crowding can force the phenyl rings to twist out of the plane of the pyridine ring, a phenomenon that disrupts the π-conjugation. This dihedral angle between the pyridine and phenyl rings has a direct impact on the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission characteristics of the resulting metal complex.
Electrochemical Behavior of Metal Complexes
Redox Characteristics and Electron Transfer Processes
The redox behavior of metal complexes derived from ethyl 2,6-diphenylisonicotinate is primarily characterized by ligand-centered electron transfer processes. In studies of gold(III) complexes featuring a bis-cyclometalating ligand derived from this compound, electrochemical analyses have revealed specific redox events. These investigations show a reduction process that is centered on the tridentate pincer ligand framework and an oxidation process centered on the alkynyl ligand. researchgate.netacs.org
This separation of redox events onto different parts of the molecular structure is a key characteristic of these types of complexes. The electron-withdrawing nature of the ethyl isonicotinate (B8489971) moiety and the electronic properties of the phenyl substituents influence the potentials at which these electron transfers occur. The redox characteristics indicate that the ligand system can actively participate in the electrochemical behavior of the complex, making it a non-innocent ligand.
The general redox behavior can be summarized as follows:
Oxidation: Primarily centered on the co-ligand, such as an alkynyl group.
Reduction: Primarily centered on the main pincer ligand derived from this compound.
These characteristics are crucial for designing molecules with tailored electronic properties for specific applications.
Cyclic Voltammetry Studies
Cyclic voltammetry is a key technique used to probe the electrochemical behavior of these metal complexes. Studies on related gold(III) pincer complexes have provided insights into the nature of the electron transfer steps. For a series of related cyclometalated gold(III) complexes, cyclic voltammetry reveals a quasi-reversible one-electron reduction process. acs.org This process is typically observed at negative potentials, for instance, around -1.60 V versus a standard calomel (B162337) electrode (SCE) in dichloromethane (B109758) solution. acs.org
The quasi-reversible nature of this reduction wave suggests that the resulting reduced species has a degree of stability on the timescale of the cyclic voltammetry experiment. The potential at which this reduction occurs is influenced by the specific substituents on the ligand framework.
A representative, illustrative data table for the electrochemical behavior of a hypothetical metal complex of this compound, based on findings for similar compounds, is presented below.
| Process | Potential (V vs. SCE) | Characteristics | Assignment |
| Oxidation | > 0 | - | Alkynyl-centered |
| Reduction | ca. -1.60 | Quasi-reversible | Ligand-centered (pincer) |
This table is illustrative and based on data for structurally related compounds.
Further detailed cyclic voltammetry studies on specific metal complexes of this compound would be necessary to fully map out their electrochemical landscape, including the effects of different metal centers, co-ligands, and solvent systems on the redox potentials and electron transfer kinetics.
Supramolecular Assembly and Material Science Implications
Non-Covalent Interactions in Solid-State Architectures
The solid-state packing of ethyl 2,6-diphenylisonicotinate and its derivatives is dictated by a subtle interplay of various non-covalent forces. These interactions, though individually weak, collectively determine the crystal structure and, consequently, the macroscopic properties of the material.
A prominent feature in the crystal engineering of aromatic compounds like this compound is the π···π stacking interaction. These interactions occur between the electron-rich π-systems of the pyridine (B92270) and phenyl rings. The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements, and significantly influences the electronic properties of the resulting assembly. researchgate.net In related 2,6-diphenylpyridine (B1197909) systems, π-π stacking is a key factor in defining the molecular packing. rsc.org
The strength and nature of these interactions are sensitive to the presence of substituents on the aromatic rings. Electron-withdrawing or electron-donating groups can modulate the electron density of the π-system, thereby tuning the stacking energy. acs.orgacs.org For instance, in some aromatic compounds, π-systems can self-stack, a phenomenon recognized as important in various biological systems. nih.gov In certain metal complexes containing phenylpyridine ligands, intramolecular π-π stacking has been observed, with centroid-centroid distances indicating significant interaction. nih.gov The aggregation of neighboring stacks in some two-component crystals is facilitated by inter-stacking interactions, which can include C-H···π contacts. rsc.org
Table 1: Examples of π-π Stacking Interactions in Related Aromatic Systems
| Interacting Moieties | Type of Interaction | Typical Distance (Å) | Reference |
|---|---|---|---|
| Phenyl-Phenyl | Parallel Displaced | ~3.4 - 3.8 | rsc.org |
| Pyridine-Phenyl | Offset Stacking | Variable | researchgate.net |
| Phenyl rings on ppy ligands | Intramolecular Stacking | 3.52 - 3.75 | nih.gov |
| Arene-Arene Heterodimers | Infinite Stacks | Not Specified | rsc.org |
Note: This table presents generalized data from related compounds to infer potential interactions in this compound.
Hydrogen bonding plays a crucial role in the supramolecular organization of this compound. Given its molecular structure, several types of hydrogen bonds are plausible. Ester molecules, while unable to act as hydrogen-bond donors, can act as acceptors. byjus.comlibretexts.org
The carbonyl oxygen of the ethyl isonicotinate (B8489971) group is a primary hydrogen bond acceptor site. C-H···O interactions, where a carbon-bound hydrogen atom interacts with the carbonyl oxygen, are frequently observed in the crystal structures of esters and are significant in determining their conformation. core.ac.uk In derivatives of diphenylamine (B1679370), intramolecular N-H···O hydrogen bonds have been noted. researchgate.net Furthermore, studies on cinnamic acid esters reveal that the carbonyl group is consistently involved in C-H···O hydrogen bonding. core.ac.uk
Molecular Aggregation and Self-Assembly Phenomena
The interplay of the aforementioned non-covalent interactions drives the molecular aggregation and self-assembly of this compound into well-defined architectures. The tendency of the planar aromatic rings to engage in π-π stacking, coupled with the directional nature of hydrogen bonds, can lead to the formation of one-, two-, or three-dimensional networks.
The aggregation process can be influenced by external factors such as the solvent used for crystallization and the presence of other interacting molecules. In some instances, aggregation can lead to significant changes in the material's properties, such as aggregation-induced emission (AIE) or aggregation-induced phosphorescence emission (AIPE). For example, a rhenium tricarbonyl complex demonstrated a seven-fold increase in emission intensity upon aggregation in an aqueous medium. rsc.org This phenomenon is of great interest for the development of novel sensors and imaging agents.
Applications in Optoelectronic and Light-Emitting Devices
The structural and photophysical properties of 2,6-diphenylpyridine derivatives make them promising candidates for applications in optoelectronic and light-emitting devices. These compounds often exhibit fluorescence in the blue-green region of the spectrum. researchgate.netresearchgate.net
The performance of organic light-emitting diodes (OLEDs) is highly dependent on the electronic properties and solid-state packing of the emitter material. The HOMO and LUMO energy levels of 2,6-diphenylpyridine-based compounds can be tuned by introducing different substituents, allowing for the optimization of charge injection and transport properties. researchgate.net For example, a 2,6-diphenylpyridine-based compound used as a non-doped emitting layer in an OLED showed green emission. researchgate.net The thermal stability of related donor-acceptor molecules, which can be stable up to 300 °C, is also a crucial factor for device longevity. rsc.org
The ability to form stable amorphous films is another desirable characteristic for emitter materials, as it can prevent crystallization-induced quenching of luminescence. Derivatives of bisindolylmaleimide, for instance, form amorphous solids and have been successfully incorporated into light-emitting diodes. researchgate.net
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Pathways for Derivatization
The future development of materials based on ethyl 2,6-diphenylisonicotinate heavily relies on the ability to strategically modify its structure. While the parent compound itself holds potential, its true value may lie in its capacity to serve as a versatile building block for more complex architectures.
A primary avenue for future research will be the exploration of derivatization at the 4-position of the pyridine (B92270) ring. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This reactive intermediate opens the door to a plethora of functional groups via reactions with various nucleophiles. For instance, reaction with amines would yield amides, while reaction with alcohols would produce different esters.
Furthermore, the phenyl rings at the 2 and 6 positions are ripe for functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce functional groups onto the phenyl rings, which can then be further transformed. For example, a nitro group can be reduced to an amine, providing a site for further chemical modification.
A particularly promising strategy for derivatization is the use of modern cross-coupling reactions. nih.govwikipedia.org For instance, if a halogen atom is introduced at the 4-position of the pyridine ring or on the phenyl rings, Suzuki or Stille cross-coupling reactions could be employed to introduce new aryl or alkyl groups. researchgate.netnih.gov This approach would allow for the synthesis of a vast library of derivatives with fine-tuned electronic and steric properties. The optimization of these cross-coupling reactions, including the choice of catalyst, base, and reaction conditions, will be a critical area of investigation. mdpi.com
Another innovative approach could involve the synthesis of related heterocyclic systems, such as imidazo[4,5-b]pyridines, using the 2,6-diphenylpyridine (B1197909) scaffold as a starting point. mdpi.com Such transformations would significantly expand the chemical space accessible from this compound.
Design and Synthesis of New Coordination Compounds with Diverse Metal Centers
The nitrogen atom of the pyridine ring in this compound and its derivatives is a prime coordination site for metal ions. The steric bulk imposed by the two phenyl groups can lead to the formation of unique coordination geometries and potentially stabilize unusual oxidation states of the metal centers. nih.gov
Future research should focus on systematically exploring the coordination chemistry of this ligand with a wide range of metal ions, including transition metals, lanthanides, and actinides. The synthesis of new coordination polymers and metal-organic frameworks (MOFs) based on this ligand is a particularly exciting prospect. tsijournals.com By carefully selecting the metal ion and, if necessary, introducing additional coordinating groups onto the ligand through derivatization, it should be possible to control the dimensionality and topology of the resulting coordination network.
For example, derivatizing the phenyl rings with carboxylic acid or other chelating groups could lead to the formation of multidimensional MOFs with porous structures. Such materials could have applications in gas storage, separation, and catalysis. The introduction of bulky substituents on the ancillary ligands can also influence the photoreactivity of the resulting metal complexes. researchgate.net
Development of Advanced Characterization Techniques for Elucidating Structure-Property Relationships
A thorough understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is crucial for the rational design of new functional materials. Future research will necessitate the use of a comprehensive suite of advanced characterization techniques.
High-resolution single-crystal X-ray diffraction will be indispensable for determining the precise three-dimensional structures of new derivatives and their metal complexes. researchgate.net This information is fundamental for understanding the effects of steric and electronic modifications on the molecular packing and coordination environment.
Spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and UV-visible spectroscopy, will be essential for characterizing the electronic structure and bonding within these molecules. nih.gov For paramagnetic metal complexes, techniques such as electron paramagnetic resonance (EPR) spectroscopy will provide valuable insights into the metal ion's electronic environment.
Furthermore, to probe the properties of materials derived from these compounds, techniques such as thermogravimetric analysis (TGA) will be important for assessing thermal stability. For potential applications in electronics or optics, techniques like cyclic voltammetry and fluorescence spectroscopy will be necessary to evaluate their redox behavior and photophysical properties.
Theoretical Predictions and Computational Modeling for Functional Material Design
In parallel with experimental efforts, theoretical predictions and computational modeling will play an increasingly important role in guiding the design of new functional materials based on this compound.
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, as well as the spectroscopic properties of new derivatives and their metal complexes. mdpi.com These calculations can provide valuable insights into the nature of the metal-ligand bonding and help to rationalize experimentally observed trends in reactivity and physical properties.
Computational screening of virtual libraries of derivatives can accelerate the discovery of compounds with desired properties. For example, by calculating parameters such as the HOMO-LUMO gap, it may be possible to identify candidates with promising electronic or photophysical properties before they are synthesized in the lab.
Molecular dynamics (MD) simulations can be used to study the behavior of these molecules in different environments, such as in solution or within a solid-state material. For MOFs, grand canonical Monte Carlo (GCMC) simulations can be used to predict their gas adsorption properties.
By combining the predictive power of computational chemistry with targeted experimental synthesis and characterization, it will be possible to efficiently explore the vast chemical space offered by this compound and unlock its full potential for the development of the next generation of functional materials.
Q & A
Q. What are the established synthetic routes for Ethyl 2,6-diphenylisonicotinate, and how can reaction yields be optimized?
this compound is synthesized via cyclocondensation of β-oxoalkanenitriles with aryl aldehydes. A reported method achieves 60% yield using ethyl cyanoacetate and aromatic aldehydes under reflux conditions in ethanol. Key optimization parameters include:
- Catalyst selection : Base catalysts (e.g., piperidine) improve cyclization efficiency.
- Temperature control : Prolonged heating above 80°C may degrade intermediates.
- Purification : Recrystallization from ethanol/water mixtures enhances purity. Spectral data for validation (IR: 1716 cm⁻¹ for ester C=O; ¹H-NMR: δ 1.39 ppm for CH₃, 4.44 ppm for CH₂) should be cross-checked against literature .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Essential techniques include:
- IR spectroscopy : Confirms ester (1716 cm⁻¹) and aromatic C=N (1561 cm⁻¹) groups.
- ¹H-NMR : Aromatic proton multiplicity (δ 7.52–8.27 ppm) distinguishes substitution patterns. Contradictions in peak assignments (e.g., overlapping aromatic signals) require deuterated solvent trials or 2D NMR (COSY/HSQC) for resolution .
Advanced Research Questions
Q. How does this compound function as a ligand in lanthanide(III) complexes, and what factors influence energy transfer efficiency?
The carboxylate group of 2,6-diphenylisonicotinate binds to lanthanides (e.g., Eu³⁺, Tb³⁺) via hard acid-base interactions. Energy transfer efficiency depends on:
- Ligand rigidity : The planar aromatic system enhances antenna effects for luminescence.
- Solvent polarity : Low-polarity solvents reduce non-radiative decay.
- Counterion effects : Nitrate or chloride ions modulate solubility and coordination geometry. Studies show strong UV absorption (λmax ~270 nm) and efficient sensitization of Tb³⁺ emission at 545 nm .
Q. What methodological challenges arise when analyzing contradictory mass spectrometry (MS) data for this compound derivatives?
Discrepancies in fragmentation patterns (e.g., m/z 303 [M⁺] vs. m/z 231 [M⁺ – COOEt]) may stem from:
Q. How can computational chemistry predict the reactivity of this compound in cyclometalation reactions?
DFT calculations (e.g., B3LYP/6-31G*) model:
- Electron density : High density at the pyridyl N atom favors metal coordination.
- Steric effects : Ortho-phenyl groups hinder axial ligand binding. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for reaction design .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points for this compound?
Literature reports mp 98°C vs. 99°C. Potential causes include:
- Polymorphism : Recrystallization solvents (ethanol vs. hexane) may yield different crystal forms.
- Impurity levels : Trace solvents or byproducts depress melting points. Use differential scanning calorimetry (DSC) to confirm thermal behavior and purity ≥99% (HPLC) .
Methodological Frameworks
Q. What strategies align with the PICOT framework for designing studies on this compound’s photophysical properties?
- Population (P) : Lanthanide(III) complexes.
- Intervention (I) : Ligand structural modifications (e.g., electron-withdrawing substituents).
- Comparison (C) : Unsubstituted vs. halogenated derivatives.
- Outcome (O) : Quantum yield measurements.
- Time (T) : Stability under UV irradiation over 24 hours .
Tables for Key Data
| Property | Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 98–99°C | DSC | |
| IR (C=O stretch) | 1716 cm⁻¹ | FT-IR | |
| ¹H-NMR (CH₃) | δ 1.39 ppm (t, J=7.1 Hz) | 400 MHz NMR | |
| Luminescence (Tb³⁺) | λem 545 nm (Φ=0.42) | Spectrofluorometer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
